molecular formula C17H16BrFN4O2 B12181385 1-(4-bromo-2-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-(4-bromo-2-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12181385
M. Wt: 407.2 g/mol
InChI Key: HLKXHIOASCTKPT-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 1 with a 4-bromo-2-fluorophenyl group, at position 5 with a 1H-pyrrol-1-yl moiety, and at position 4 with a carboxamide linked to a 2-methoxyethyl chain. Its structural complexity arises from halogenated aryl groups (Br, F) and heterocyclic systems (pyrazole, pyrrole), which are common in bioactive molecules targeting receptors or enzymes.

Properties

Molecular Formula

C17H16BrFN4O2

Molecular Weight

407.2 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H16BrFN4O2/c1-25-9-6-20-16(24)13-11-21-23(17(13)22-7-2-3-8-22)15-5-4-12(18)10-14(15)19/h2-5,7-8,10-11H,6,9H2,1H3,(H,20,24)

InChI Key

HLKXHIOASCTKPT-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)Br)F)N3C=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-bromo-2-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the pyrrole moiety: The pyrrole ring can be introduced via a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

    Halogenation of the phenyl ring: The phenyl ring can be halogenated using bromine and fluorine sources under controlled conditions to ensure selective substitution.

    Coupling reactions: The final step involves coupling the halogenated phenyl ring with the pyrazole and pyrrole moieties using a suitable coupling reagent, such as a palladium catalyst, under inert atmosphere.

Industrial production methods may involve optimization of these steps to enhance yield, purity, and scalability.

Chemical Reactions Analysis

1-(4-bromo-2-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The halogenated phenyl ring allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the halogen atoms.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-(4-bromo-2-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory, anti-cancer, and antimicrobial drugs.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Receptor Binding Affinity

Pyrazole derivatives with halogenated aryl groups and carboxamide side chains are frequently studied for neurotensin receptor (NTS1/NTS2) modulation. For example:

  • Compound 28b: (2S)-Cyclohexyl({[5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)ethanoic acid Key Feature: 2,6-Dimethoxyphenyl group at pyrazole-C3. Activity: High NTS2 affinity (Ki = 12 nM) due to electron-donating methoxy groups enhancing polar interactions .
  • Compound 7b: 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic acid Key Feature: Single 2-methoxyphenyl substitution. Activity: Lower NTS2 affinity (Ki = 56 nM) compared to 2,6-dimethoxy analogs, indicating steric or electronic limitations .

Carboxamide Side Chain Modifications

The 2-methoxyethyl carboxamide side chain in the target compound contrasts with other side chains in analogs:

  • Compound 24b : Naphthyl-substituted pyrazole-3-carboxamide
    • Key Feature : Bulky naphthyl group.
    • Activity : Moderate NTS2 affinity (Ki = 34 nM) but poor solubility due to hydrophobicity .
  • Compound 8 () : 1-(2-Fluorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
    • Key Feature : Pyridinylmethyl substituent.
    • Activity : Enhanced solubility via the basic pyridine nitrogen but reduced metabolic stability due to oxidative susceptibility .

Halogenation Patterns and Electronic Effects

Halogens (Br, F) influence electronic properties and binding:

  • Compound 10 () : 1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide
    • Key Feature : Dichlorophenyl and fluorobenzenesulfonyl groups.
    • Activity : Antibacterial activity (MIC = 8 µg/mL against S. aureus) attributed to halogen-induced electron withdrawal enhancing target interaction .
  • Compound 30 (): 2-({[5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo-[3.3.1.1³,⁷]decane-2-carboxylic acid Key Feature: 4-Fluorophenyl group. Activity: Improved NTS1 selectivity (EC₅₀ = 0.3 nM) due to fluorine’s electronegativity stabilizing receptor-ligand interactions .
  • Target Compound : The 4-bromo-2-fluorophenyl group may provide stronger van der Waals interactions than pure fluorophenyl analogs, though bromine’s larger size could introduce steric hindrance .

Structural and Pharmacokinetic Trends

Compound C5 Substituent Carboxamide Chain Key Activity Reference
Target Compound 1H-Pyrrol-1-yl 2-Methoxyethyl N/A (predicted) -
28b 2,6-Dimethoxyphenyl Cyclohexyl glycine NTS2 Ki = 12 nM
7b 2-Methoxyphenyl Cyclohexanecarboxylic acid NTS2 Ki = 56 nM
8 () 1H-Pyrrol-1-yl Pyridin-4-ylmethyl Solubility-enhanced analog
10 () 2,4-Dichlorophenyl 4-Fluorobenzenesulfonyl Antibacterial MIC = 8 µg/mL

Biological Activity

The compound 1-(4-bromo-2-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide belongs to the pyrazole class, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16BrFN3O2\text{C}_{15}\text{H}_{16}\text{BrF}\text{N}_3\text{O}_2

This structure features a pyrazole ring, which is central to its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to our target have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at certain concentrations. This suggests that our compound may also possess anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases .

2. Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives can exhibit antimicrobial properties against various bacterial strains. Compounds with similar structures have shown effectiveness against E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific substituents, such as aliphatic amides, enhances this activity . Given the structure of our compound, it may also show promise in this area.

3. Anticancer Potential

Certain pyrazole derivatives have been evaluated for their anticancer activity. For example, modifications in the pyrazole structure have led to compounds that inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. This includes the inhibition of proteins like Mcl-1, which is crucial for cancer cell survival .

The biological activities of pyrazole derivatives are often attributed to their ability to interact with various biological targets:

  • Inhibition of Enzymes : Many pyrazoles act as inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
  • Receptor Modulation : Some compounds modulate receptors involved in pain and inflammation, contributing to their analgesic effects.
  • DNA Interaction : Certain derivatives can intercalate with DNA or inhibit topoisomerases, leading to anticancer effects.

Case Studies

Several studies highlight the biological activities and therapeutic potentials of similar compounds:

  • Study on Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines. Results showed significant inhibition rates comparable to established anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Testing : A study evaluated a range of pyrazole derivatives against common bacterial pathogens. One derivative exhibited notable activity against multi-drug resistant strains, suggesting potential for development as an antibiotic .

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameStructureActivity TypeInhibition RateReference
Pyrazole AStructureAnti-inflammatory85% TNF-α inhibition
Pyrazole BStructureAntimicrobialEffective against E. coli
Pyrazole CStructureAnticancerInhibits Mcl-1 expression

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